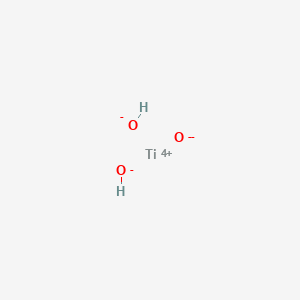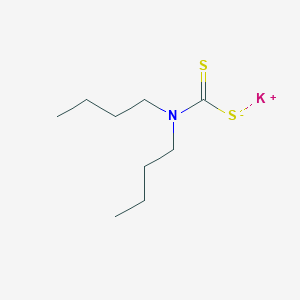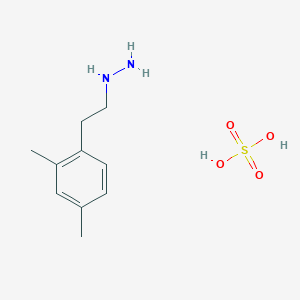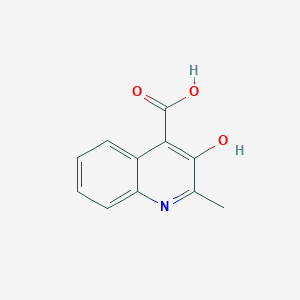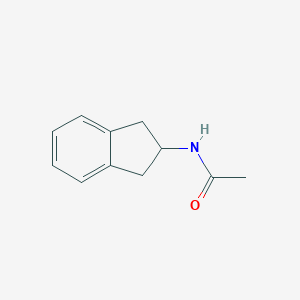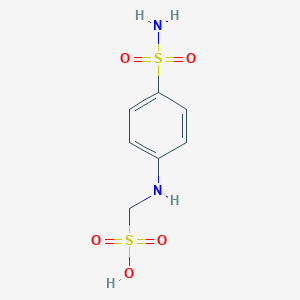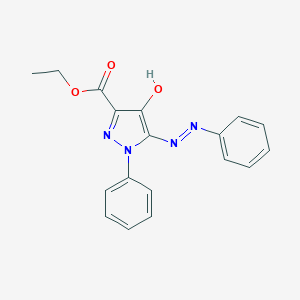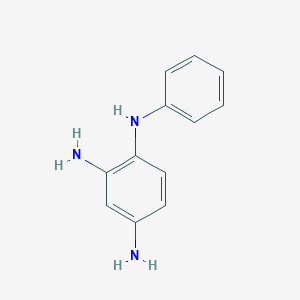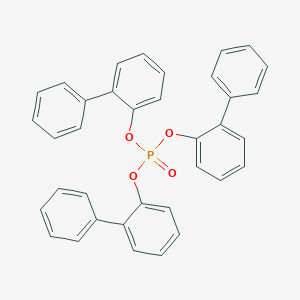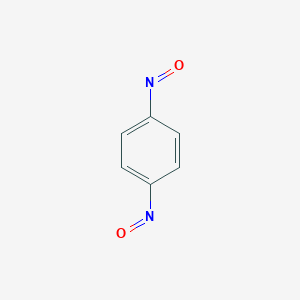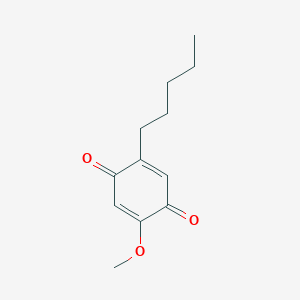
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione, also known as MPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPD belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, MPD is not found in cannabis and must be synthesized in a laboratory.
作用機序
The mechanism of action of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is not fully understood, but it is known to interact with the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, appetite, and mood. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have agonist activity at the CB1 and CB2 receptors, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have various biochemical and physiological effects in animal models. In a study on rats, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione was found to have anti-inflammatory and analgesic effects, which may be due to its interaction with the CB1 and CB2 receptors. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
実験室実験の利点と制限
One advantage of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione can be used to selectively activate the CB1 and CB2 receptors, which may help researchers better understand the functions of these receptors. However, one limitation of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is its complex synthesis process, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione. One area of interest is the development of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione derivatives with improved pharmacological properties. Another area of interest is the use of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione in the treatment of neurodegenerative diseases, such as Parkinson's disease. Additionally, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione may have potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential applications of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione in various fields of research.
合成法
The synthesis of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione involves several steps, including the reaction of 2,5-dimethylresorcinol with pentan-2-one, followed by the reaction of the resulting product with methanol and potassium hydroxide. The final step involves the reaction of the resulting product with acetic anhydride and sulfuric acid to yield 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione. The synthesis of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is a complex process that requires specialized equipment and expertise.
科学的研究の応用
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been studied for its potential as an anti-inflammatory and analgesic agent. In pharmacology, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have activity at the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood. In neuroscience, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been studied for its potential as a neuroprotective agent and its ability to modulate the endocannabinoid system.
特性
CAS番号 |
15116-19-5 |
|---|---|
製品名 |
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione |
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
2-methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O3/c1-3-4-5-6-9-7-11(14)12(15-2)8-10(9)13/h7-8H,3-6H2,1-2H3 |
InChIキー |
PJDBHFMMKJJSCM-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=O)C(=CC1=O)OC |
正規SMILES |
CCCCCC1=CC(=O)C(=CC1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



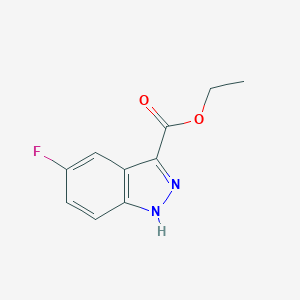
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)
